molecular formula C7H6ClNO3 B2937181 1-Chloro-3-methoxy-5-nitrobenzene CAS No. 55910-07-1

1-Chloro-3-methoxy-5-nitrobenzene

Cat. No.: B2937181
CAS No.: 55910-07-1
M. Wt: 187.58
InChI Key: SVMYKCBIUQUCKY-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6ClNO3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves the direct substitution of hydrocarbons with nitric acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom (Cl), a methoxy group (OCH3), and a nitro group (NO2) attached to it . The molecular weight of this compound is 187.58 g/mol .


Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the presence of the nitro group, which is electron-withdrawing . This property can enhance the rate of substitution reactions at the ortho and para positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 280.8±20.0 C at 760 mmHg and a melting point of 101 C . It is a solid at room temperature .

Scientific Research Applications

Synthesis Applications

1-Chloro-3-methoxy-5-nitrobenzene serves as an intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, demonstrating high efficiency and functional group tolerance (Qiang Wang, Xingwei Li, 2016). This process highlights its utility in constructing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Environmental and Remediation Studies

Research on 1-Chloro-3-nitrobenzene, a closely related compound, has been conducted to investigate its isotopic abundance ratios and potential for altered isotope effects, which could influence its physicochemical and thermal properties, potentially aiding in the design of novel industrial chemicals (M. Trivedi et al., 2016). Additionally, studies on the biodegradation of chloro-nitrobenzene derivatives by bacterial strains have shown the potential for environmental remediation of contaminants derived from such compounds (E. Katsivela et al., 1999).

Material Science and Sensing Applications

The reduction of nitroarenes , including those with methoxy substituents, to aminoarenes using formic acid in the presence of ruthenium catalysts, has been explored for its applications in material science, particularly for producing compounds used in electronic materials and dyes (Yoshihisa Watanabe et al., 1984). This demonstrates the broad utility of this compound and its derivatives in synthesizing functional materials.

Electrochemical Studies

Electrochemical studies have provided insights into the kinetics of nitroxide radicals derived from nitrobenzene derivatives, suggesting potential applications as electrode-active materials in energy storage and conversion devices (Takeo Suga et al., 2004). This research underscores the versatility of nitroaromatic compounds in electrochemical applications.

Mechanism of Action

Safety and Hazards

1-Chloro-3-methoxy-5-nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing genetic defects and cancer . It is advised not to let the chemical enter into the environment as it is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-chloro-3-methoxy-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMYKCBIUQUCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

11.1 g 1-chloro-3,5-dinitrobenzene are dissolved in 100 ml of methanol and combined with 3 g sodium methoxide. Then the mixture is refluxed for 48 hours, cooled to ambient temperature and the solid is suction filtered.
Quantity
11.1 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
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sodium methoxide
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g 3-chloro-5-nitrophenol are dissolved in 250 ml of ethanol. 11.9 g potassium carbonate and 6 ml dimethylsulphate are added and the mixture is stirred for 12 hours at ambient temperature. Then 3 ml of a 33% ammonia solution are added and then the ethanol is eliminated in vacuo. The residue is taken up in water and the precipitated solid is suction filtered and dried.
Quantity
10 g
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reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Quantity
11.9 g
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reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five

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